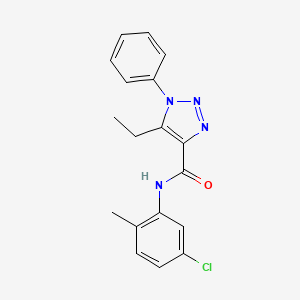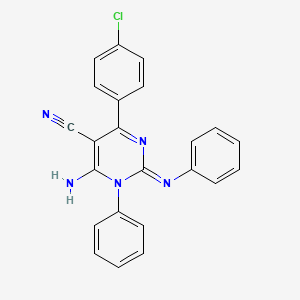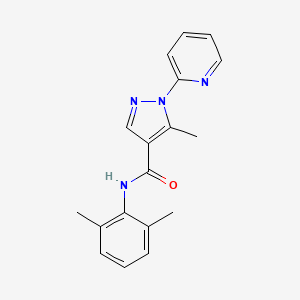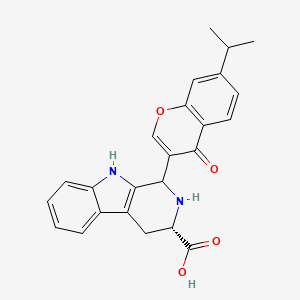
N-(5-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antifungal, and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to effects such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.
Comparaison Avec Des Composés Similaires
N-(5-chloro-2-methylphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: can be compared with other triazole derivatives:
Similar Compounds: Examples include and .
Uniqueness: The unique combination of the triazole ring and the specific substituents in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H17ClN4O |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-3-16-17(21-22-23(16)14-7-5-4-6-8-14)18(24)20-15-11-13(19)10-9-12(15)2/h4-11H,3H2,1-2H3,(H,20,24) |
Clé InChI |
DZLJGAZHMMIIQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369631.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxypropanamide](/img/structure/B13369639.png)
![4-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13369642.png)
![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13369643.png)
![Isopropyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13369646.png)
![1'-Phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylic acid](/img/structure/B13369649.png)
![Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13369651.png)


![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate](/img/structure/B13369676.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369710.png)
![2-(1-adamantyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B13369716.png)
![Ethyl 2'-amino-5-bromo-1,2-dihydro-2-oxospiro(indole-3,4'-pyrano[3,2-h]quinoline)-3'-carboxylate](/img/structure/B13369722.png)

